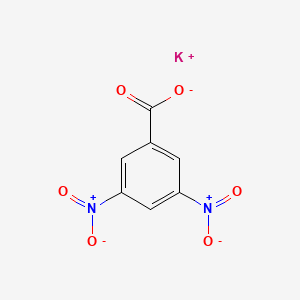

3,5-Dinitrobenzoic acid, potassium salt mixed

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dinitrobenzoic acid is an organic chemical that is an important corrosion inhibitor and is also used in photography . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . It is an odorless, yellowish solid . The potassium salt form of this compound has a molecular formula of C7H3KN2O6 and a molecular weight of 250.21 .

Synthesis Analysis

3,5-Dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% . In order to enhance the water solubility and antimicrobial activity of 3,5-dinitrobenzoic acid, a complexation approach involving salt formation and metal coordination has been examined . Monoethanolamine (MEA) is selected as the complexing agent .Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzoic acid can be viewed using Java or Javascript . More detailed structural information can be obtained from the Cambridge Structural Database .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) . It appears as yellow or colourless crystals . Its melting point ranges from 205 to 207 °C .Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

The future directions for this compound could involve further exploration of its potential in enhancing water solubility and antimicrobial activity through complexation . Additionally, the use of 3,5-Dinitrobenzoic acid in the identification of various organic substances, especially alcohols, by derivatization could be further explored .

Propriétés

IUPAC Name |

potassium;3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPYOHALYYGNOE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3KN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3,5-dinitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)